molecular formula C19H22O B8683596 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran CAS No. 142874-60-0

2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran

Cat. No. B8683596
M. Wt: 266.4 g/mol
InChI Key: USLXSFMNZAGGJB-UHFFFAOYSA-N
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Patent
US05594154

Procedure details

1-(2-Methoxy-3,4,6-trimethylphenyl)-1-phenyl-2-methylpropanol (3.1 g, 10.4 mmol) was suspended in 48% hydrobromic acid (20 ml). The suspension was heated under reflux for 18 hours. The product was extracted with isopropyl ether, washed with water, dried and then concentrated. The residue was crystallized from ethanol to obtain the desired compound (2.43 g, yield: 87.8%), m.p. 86°-87° C.
Name
1-(2-Methoxy-3,4,6-trimethylphenyl)-1-phenyl-2-methylpropanol
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
87.8%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:8]([CH3:9])=[C:7]([CH3:10])[CH:6]=[C:5]([CH3:11])[C:4]=1[C:12](C1C=CC=CC=1)(O)[CH:13]([CH3:15])[CH3:14]>Br>[CH3:15][C:13]1([CH3:14])[CH:12]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:4]2[C:5]([CH3:11])=[CH:6][C:7]([CH3:10])=[C:8]([CH3:9])[C:3]=2[O:2]1

Inputs

Step One
Name
1-(2-Methoxy-3,4,6-trimethylphenyl)-1-phenyl-2-methylpropanol
Quantity
3.1 g
Type
reactant
Smiles
COC1=C(C(=CC(=C1C)C)C)C(C(C)C)(O)C1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with isopropyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1C1=CC=CC=C1)C(=CC(=C2C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 175.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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